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Compound of Interest

Compound Name:

5,6,7,8-

Tetrahydrocyclohepta[c]pyrrol-

4(2H)-one

CAS No.: 113880-81-2

Cat. No.: B1442518 Get Quote

Focus: N-Benzylacetamide & 4'-Methylacetanilide
Scaffolds
Executive Summary
The molecular formula C9H11NO represents a diverse chemical space containing potent

pharmaceutical intermediates, controlled substances (e.g., Cathinone), and critical impurity

standards. This technical guide focuses on the synthesis and characterization of two primary

amide isomers: N-Benzylacetamide and 4'-Methylacetanilide.

These compounds serve as essential model systems for amide bond formation kinetics,

regioselectivity in metabolic degradation, and impurity profiling in the development of

anticonvulsants (e.g., Lacosamide). This guide provides self-validating protocols for their

synthesis, purification, and spectroscopic differentiation, designed for application scientists in

drug discovery and process chemistry.

Part 1: The C9H11NO Chemical Space
The C9H11NO formula encapsulates three distinct chemical classes with vastly different

pharmacological profiles. Rigorous characterization is required to prevent misidentification

during high-throughput screening.
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Compound Class
Representative
Isomer

CAS No.[1][2][3] Relevance

N-Alkyl Amide N-Benzylacetamide 588-46-5

Impurity standard for

Lacosamide;

Peptidomimetic

fragment.

N-Aryl Amide 4'-Methylacetanilide 103-89-9

Analgesic

intermediate; Model

for P450 oxidation.

Amino Ketone Cathinone 71031-15-7

Schedule I Controlled

Substance. (Excluded

from synthesis scope).

Amino Aldehyde

4-

(Dimethylamino)benza

ldehyde

100-10-7

Ehrlich’s Reagent

precursor;

Chromogenic

detection.

Critical Safety Note: While Cathinone shares the C9H11NO formula, its synthesis is legally

restricted. This guide focuses strictly on the non-controlled amide isomers used in legitimate

pharmaceutical research.

Part 2: Synthesis of N-Benzylacetamide (Method A)
Target: High-purity N-Benzylacetamide for use as an analytical standard (Lacosamide Impurity

Profiling). Reaction Type: Nucleophilic Acyl Substitution (Schotten-Baumann conditions).

2.1 Reaction Mechanism
The reaction proceeds via the attack of the nucleophilic nitrogen of benzylamine on the

electrophilic carbonyl carbon of acetic anhydride, followed by the elimination of acetate.
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Chemical Equation:

2.2 Experimental Protocol
Scale: 50 mmol

Reagents: Benzylamine (5.36 g, 50 mmol), Acetic Anhydride (6.12 g, 60 mmol),

Dichloromethane (DCM, 50 mL), Triethylamine (TEA, 60 mmol).

Step-by-Step Workflow:

Setup: Charge a 250 mL round-bottom flask with Benzylamine and TEA in dry DCM under

nitrogen atmosphere. Cool to 0°C using an ice bath to control exotherm.

Addition: Add Acetic Anhydride dropwise over 20 minutes. Maintain internal temperature <

10°C.

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2 hours. Monitor

by TLC (SiO2, 50% EtOAc/Hexane).

Quench: Add 50 mL saturated NaHCO3 solution to quench excess anhydride and neutralize

acetic acid byproduct.

Extraction: Separate organic layer.[4] Wash aqueous layer with DCM (2 x 20 mL). Combine

organics.

Workup: Wash combined organics with 1M HCl (to remove unreacted amine) followed by

Brine. Dry over anhydrous Na2SO4.[4]

Purification: Concentrate in vacuo. Recrystallize the crude solid from Toluene/Hexane (1:1).

Yield: ~6.7 g (90%) Physical State: White crystalline solid Melting Point: 61–62°C (Lit. 60–

63°C)

2.3 Process Visualization (DOT)
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Figure 1: Workup logic for the synthesis of N-Benzylacetamide, highlighting critical purification

steps.

Part 3: Synthesis of 4'-Methylacetanilide (Method B)
Target: 4'-Methylacetanilide (p-Acetotoluidide). Relevance: Comparative study of N-Aryl

reactivity vs. N-Alkyl (Method A). The reduced nucleophilicity of the aromatic amine requires

more vigorous conditions or catalysis.

3.1 Experimental Protocol (Green Catalysis)
Instead of traditional acetylation, we utilize a Zinc-catalyzed approach to minimize solvent

waste.

Reagents: p-Toluidine (50 mmol), Acetic Acid (Solvent/Reagent), Zn dust (10 mol%).

Conditions: Reflux (118°C) for 4 hours.

Key Difference: Unlike benzylamine, p-toluidine is less nucleophilic due to resonance

delocalization of the lone pair into the benzene ring. Direct reflux in acetic acid drives the

equilibrium forward via water removal.

Purification:

Pour hot reaction mixture into 200 mL ice water.

Precipitate forms immediately (unlike N-benzylacetamide which requires extraction).

Filter and wash with cold water.

Recrystallize from Ethanol.

Melting Point: 149–151°C (Distinctly higher than N-benzylacetamide due to efficient pi-

stacking).

Part 4: Analytical Characterization & Isomer
Differentiation
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Distinguishing between C9H11NO isomers is critical in forensic and quality control settings.

4.1 Nuclear Magnetic Resonance (1H NMR)
The connectivity of the methylene group (-CH2-) is the primary differentiator.

Feature
N-Benzylacetamide (Alkyl
Amide)

4'-Methylacetanilide (Aryl
Amide)

Methyl Group 2.01 ppm (s, 3H, -COCH3)
2.10 ppm (s, 3H, -COCH3)

2.30 ppm (s, 3H, Ar-CH3)

Methylene Bridge 4.40 ppm (d, 2H, -CH2-NH-) Absent

Amide Proton 6.00 ppm (br s, NH) 7.50 ppm (br s, Ar-NH-)

Aromatic Region Multiplet (5H, Monosubstituted)
AA'BB' Doublets (4H, Para-

substituted)

4.2 Mass Spectrometry (Fragmentation Logic)
Fragmentation patterns in EI-MS provide a structural fingerprint.

N-Benzylacetamide:

Base Peak: m/z 91 (Tropylium ion,

). The cleavage of the benzylic bond is energetically favorable.

Mechanism:

.

4'-Methylacetanilide:

Base Peak: m/z 107 (Toluidine radical cation) or m/z 43 (Acetyl).

Absence: No m/z 91 peak (cannot form tropylium directly).
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4.3 Isomer Differentiation Flowchart
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Ar-CH3 detected
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Figure 2: Decision tree for spectroscopic identification of C9H11NO amides.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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